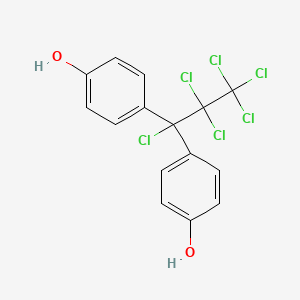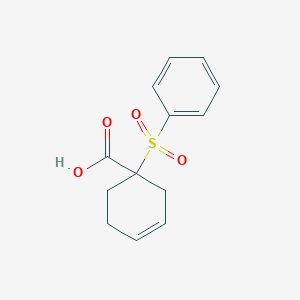
4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl groups contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one can be compared with similar compounds such as:
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This compound shares the trifluoromethyl and phenyl groups but differs in the position and type of functional groups.
4,4,4-Trifluoro-2-methyl-1-butanol: This compound has a similar trifluoromethyl group but differs in the overall structure and functional groups.
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid: This compound has a carboxylic acid group instead of the enone structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
921932-37-8 |
|---|---|
Molekularformel |
C17H13F3O |
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2-(4-methylphenyl)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H13F3O/c1-12-7-9-13(10-8-12)15(11-17(18,19)20)16(21)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI-Schlüssel |
VOJOQJAAXZXUNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
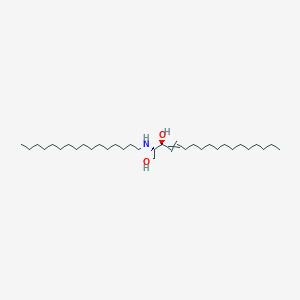
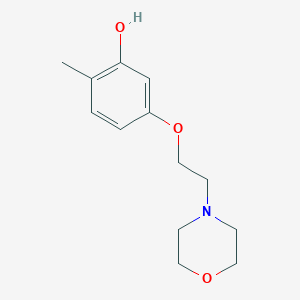
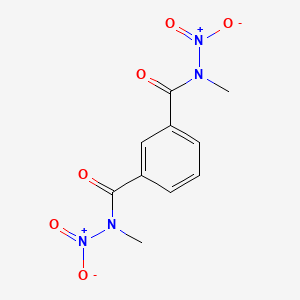
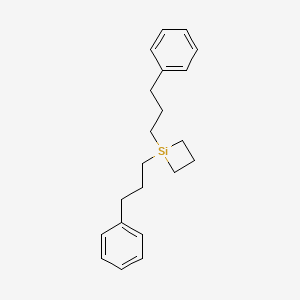

![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
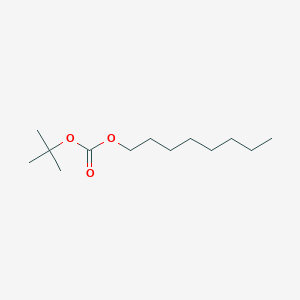
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
